Isofezolac
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Overview
Description
Isofezolac is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Bioavailability Studies
Isofezolac, a non-steroid anti-inflammatory drug, has been studied for its bioavailability. Rocher, Henry, and Flouvat (1984) investigated its bioavailability both alone and in combination with aspirin or antacid in healthy volunteers. The study found that the bioavailability of isofezolac was not significantly modified in these combinations, despite slight decreases in plasma levels when paired with aspirin. The research highlighted that aluminum phosphate did not affect isofezolac's availability, and the drug demonstrated high plasma protein binding (99%) (Rocher, Henry, & Flouvat, 1984).
Pharmacokinetic Studies
Isofezolac's pharmacokinetics have been explored in the context of interaction with other drugs. Bannier et al. (2004) conducted a study focusing on the interaction between isofezolac and probenecid. The research demonstrated that co-administration of probenecid increased the maximum plasma concentration and the area under the curve (AUC) of isofezolac, suggesting a significant pharmacokinetic interaction between these drugs (Bannier et al., 2004).
Analytical Method Development
A specific high-performance liquid chromatography assay for isofezolac in plasma and urine has been developed, providing a method for precise drug quantification in biological fluids. This assay, designed by Bannier and Brazier (1980), offered a sensitive and specific way to measure isofezolac for pharmacokinetic studies (Bannier & Brazier, 1980).
Applications in Cancer Research
Isoxazole derivatives, a category to which isofezolac belongs, have been investigated for their potential in cancer treatment. Ananda et al. (2016) synthesized isoxazole derivatives and tested their antiproliferative properties in cancer cell lines. Their findings indicated that these compounds, including isofezolac derivatives, could be promising in the treatment of breast cancer, highlighting the potential application of isofezolac in oncology research (Ananda, S. S. Kumar, Hegde, & Rangappa, 2016).
properties
CAS RN |
50270-33-2 |
---|---|
Product Name |
Isofezolac |
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,4,5-triphenylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27) |
InChI Key |
LZRDDINFIHUVCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
melting_point |
200.0 °C |
Other CAS RN |
50270-33-2 |
synonyms |
isofezolac LM 22102 LM-22102 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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